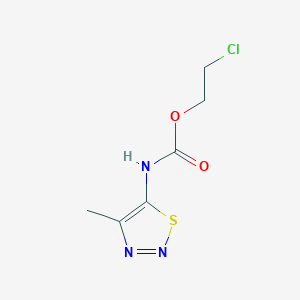
2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” is a chemical compound with the CAS Number: 343373-90-0 . It has a molecular weight of 222.68 and its IUPAC name is 2-chloroethyl (4-methyl-1H-1lambda3,2,3-thiadiazol-5-yl)carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C6H9ClN3O2S . The InChI Code is 1S/C6H9ClN3O2S/c1-4-5 (13-10-9-4)8-6 (11)12-3-2-7/h13H,2-3H2,1H3, (H,8,11) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.66 . The storage temperature is between 28 C . Unfortunately, the boiling point and other physical and chemical properties are not specified .Scientific Research Applications
Medicinal Chemistry
Thiadiazole derivatives, including “2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate”, have been of great interest to medicinal chemists due to their potential as biologically active compounds . They are used to develop advanced compounds with a variety of biological effects .
Antimicrobial Agents
Some 1,3,4-thiadiazole derivatives have been synthesized and tested as potent antimicrobial agents . The antimicrobial activity of these compounds has been evaluated against various organisms such as E. coli, B. mycoides, and C. albicans .
Industrial Chemistry
Thiophene derivatives, which include “2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate”, are utilized in industrial chemistry . For instance, they are used as corrosion inhibitors .
Material Science
In the field of material science, thiophene-mediated molecules play a significant role in the development of organic semiconductors . This makes “2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” a potential candidate for research in this area.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” could have potential applications in this field.
Organic Light-Emitting Diodes (OLEDs)
Another application of thiophene derivatives is in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, “2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” could be of interest in the research and development of OLEDs.
properties
IUPAC Name |
2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBAKRRCQCXIDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

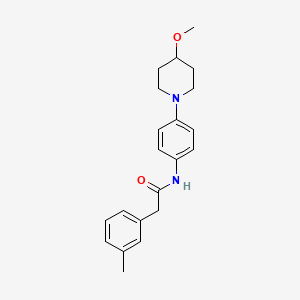
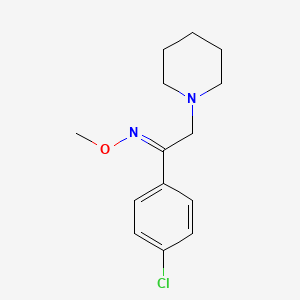
![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)
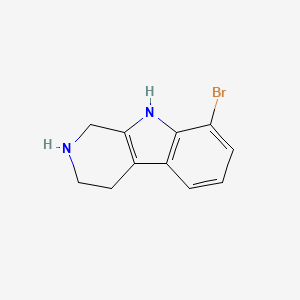
![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)

![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)


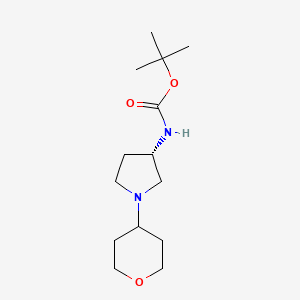
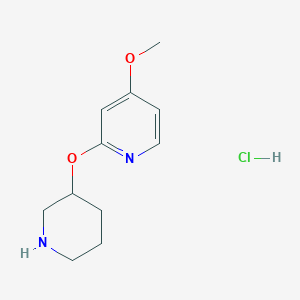
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)